molecular formula C26H25N5OS B2494993 4-methyl-2-phenyl-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide CAS No. 922560-58-5

4-methyl-2-phenyl-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide

Cat. No. B2494993
CAS RN: 922560-58-5
M. Wt: 455.58
InChI Key: ALYLNUNGFFTDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"4-methyl-2-phenyl-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide" is a complex organic compound. Its analysis involves understanding its synthesis process, molecular structure, and various chemical and physical properties.

Synthesis Analysis

  • The synthesis of related thiazole derivatives often involves reactions of specific carboxylates with hydrazine, as seen in the synthesis of 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl-[1,3]thiazolo[4,5-d]pyridazinones (Demchenko et al., 2015).

Molecular Structure Analysis

  • The molecular structure of similar compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been analyzed using AM1 molecular orbital method, revealing distinct conformations which are key to understanding the molecular interaction with receptors (Shim et al., 2002).

Chemical Reactions and Properties

  • Thiazolo derivatives exhibit a range of reactions. For instance, the reaction of 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile leads to various substituted pyrimidines and triazines, showcasing the reactivity of thiazole-containing compounds (Haiza et al., 2000).

Physical Properties Analysis

  • The physical properties of thiazole derivatives can be diverse, as seen in compounds such as 4-methyl-N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides, which show varying potency against free radicals, human cancer cells, and microbial strains (Paulrasu et al., 2014).

Chemical Properties Analysis

  • Thiazole compounds often demonstrate significant biological activity, such as anti-tuberculosis activity and GyrB ATPase inhibitory activity, as found in ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates (Jeankumar et al., 2013).

Scientific Research Applications

Cytochrome P450 Enzyme Inhibition

Chemical inhibitors of Cytochrome P450 (CYP) enzymes play a crucial role in drug metabolism and drug-drug interaction studies. A review highlighted the selectivity and potency of chemical inhibitors against major hepatic CYP isoforms, which are key for predicting drug interactions. Although the specific compound was not mentioned, the study underlines the importance of selective CYP inhibitors in pharmacological research, suggesting a potential application area for structurally related compounds (Khojasteh et al., 2011).

Antitubercular Activity

Derivatives similar to the queried compound have been explored for their antitubercular activity. A study evaluated various hydrazinecarboxamide and oxadiazole derivatives for their efficacy against Mycobacterium tuberculosis, indicating a potential research avenue for novel antitubercular agents. Such investigations highlight the relevance of chemical modifications in enhancing biological activity against specific pathogens (Asif, 2014).

DNA Binding and Optical Sensing

Compounds that bind to DNA's minor groove, such as Hoechst 33258 and its analogs, serve as tools in cell biology for chromosome and DNA content analysis. Research on derivatives of such compounds could contribute to developing new fluorescent stains or molecular probes for biological research, highlighting another potential application domain (Issar & Kakkar, 2013).

Central Nervous System (CNS) Drug Synthesis

Exploratory research on functional chemical groups likely to lead to novel CNS acting drugs identified heterocycles with heteroatoms like nitrogen and sulfur as significant. Such findings suggest that compounds with complex heterocyclic structures, including thiazoles and pyridines, could be key to synthesizing new CNS therapeutics (Saganuwan, 2017).

properties

IUPAC Name

4-methyl-2-phenyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5OS/c1-18-24(33-26(27-18)19-9-4-2-5-10-19)25(32)28-21-12-8-11-20(17-21)22-13-14-23(30-29-22)31-15-6-3-7-16-31/h2,4-5,8-14,17H,3,6-7,15-16H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYLNUNGFFTDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NN=C(C=C4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-phenyl-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.